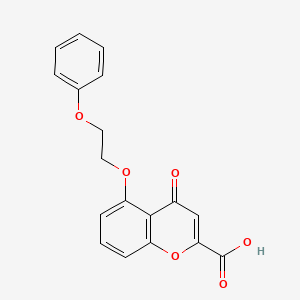
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid is a chemical compound that combines the properties of both 2-bromopropan-1-ol and 4-methylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromopropan-1-ol;4-methylbenzenesulfonic acid typically involves the reaction of 2-bromopropan-1-ol with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in 2-bromopropan-1-ol can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of propan-1,2-diol.
Oxidation Reactions: The hydroxyl group in 2-bromopropan-1-ol can be oxidized to form 2-bromopropanal or 2-bromopropanoic acid.
Esterification Reactions: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.
Major Products
Substitution: Propan-1,2-diol.
Oxidation: 2-Bromopropanal, 2-Bromopropanoic acid.
Esterification: Various esters depending on the carboxylic acid used.
Scientific Research Applications
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromopropan-1-ol;4-methylbenzenesulfonic acid involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or esterification. These reactions are facilitated by the presence of specific enzymes or catalysts, which help to lower the activation energy and increase the reaction rate .
Comparison with Similar Compounds
Similar Compounds
2-Bromopropan-1-ol: Shares the bromine and hydroxyl functional groups but lacks the sulfonic acid moiety.
4-Methylbenzenesulfonic Acid: Contains the sulfonic acid group but lacks the bromine and hydroxyl groups.
Uniqueness
2-Bromopropan-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of bromine, hydroxyl, and sulfonic acid functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Properties
CAS No. |
54619-30-6 |
|---|---|
Molecular Formula |
C10H15BrO4S |
Molecular Weight |
311.19 g/mol |
IUPAC Name |
2-bromopropan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H7BrO/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(4)2-5/h2-5H,1H3,(H,8,9,10);3,5H,2H2,1H3 |
InChI Key |
SHPIZKQAPIQGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


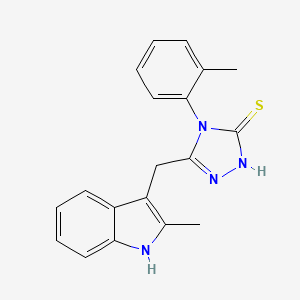
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
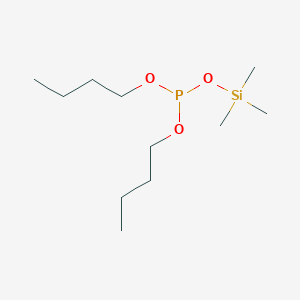
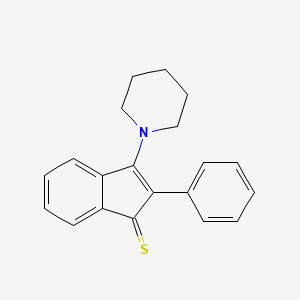
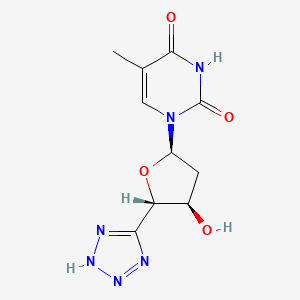
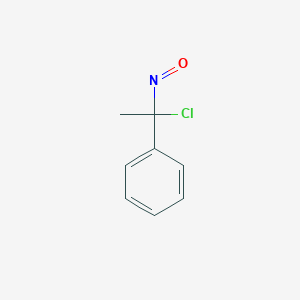
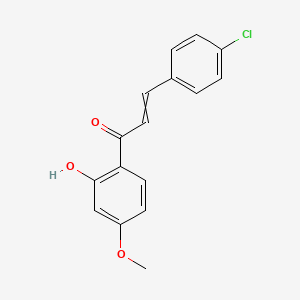
![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
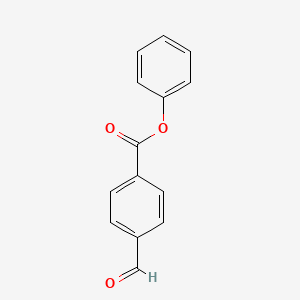
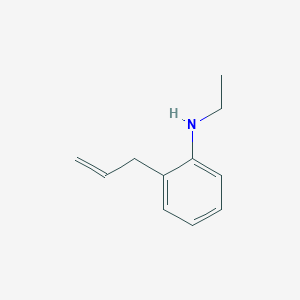
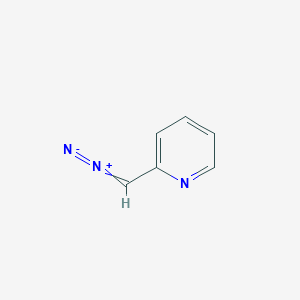
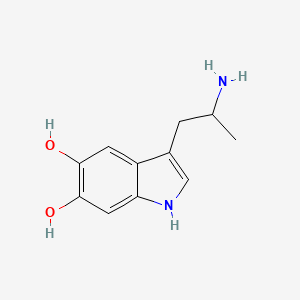
![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)
